N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride
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Overview
Description
N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride is an organo-chloride compound that finds extensive usage in the synthesis of diverse compounds. This compound dissolves in water and polar organic solvents, and exhibits numerous applications in scientific research and laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride typically involves the reaction of 4-aminomethylphenyl with 3-methoxypropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminomethyl-phenyl)acetamide hydrochloride
- N-(4-Aminomethyl-phenyl)urea
- 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
Uniqueness
N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a methoxy group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H17ClN2O2 |
---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-3-methoxypropanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-15-7-6-11(14)13-10-4-2-9(8-12)3-5-10;/h2-5H,6-8,12H2,1H3,(H,13,14);1H |
InChI Key |
XLLRGSPPZJAYPR-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)NC1=CC=C(C=C1)CN.Cl |
Origin of Product |
United States |
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